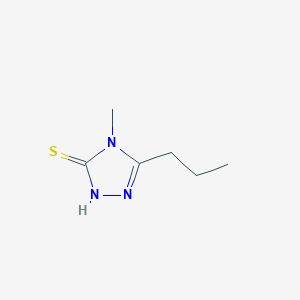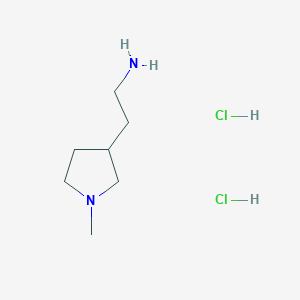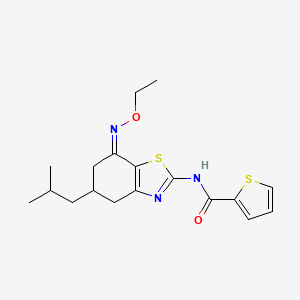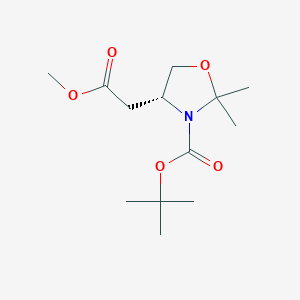![molecular formula C20H30N2O3 B2673689 (5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1821778-29-3](/img/structure/B2673689.png)
(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a spirocyclic compound, which means it has two rings that share a single atom . It also contains a carboxylate functional group, which is a common feature in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic core and the carboxylate group. The stereochemistry at the 5S and 9R positions would also be a key feature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the exact nature of its functional groups, and its stereochemistry .Scientific Research Applications
Spirolactams as Pseudopeptides
Spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. These compounds serve as mimetics for gamma-turns or distorted type II beta-turns in peptides, which are crucial for understanding peptide structure and function (Fernandez et al., 2002).
Supramolecular Arrangements
The relationship between molecular and crystal structures of cyclohexane-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals insights into supramolecular arrangements. These studies highlight the role of substituents in forming dimers and ribbons, contributing to the field of crystal engineering (Graus et al., 2010).
Aminomethylation of Guareschi Imides
The aminomethylation of Guareschi imides leads to the formation of substituted diazaspiro[piperidine] derivatives. This reaction showcases the versatility of diazaspiro compounds in organic synthesis, providing pathways to novel organic molecules (Khrustaleva et al., 2017).
Asymmetric Catalytic Cyclopropanations
Diazo compounds are utilized in asymmetric catalytic cyclopropanations, resulting in high enantioselectivity. For example, aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium serve as active intermediates, illustrating the potential of spirolactam and diazaspiro compounds in asymmetric synthesis (Park et al., 1996).
Enantioselective Synthesis
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, highlights the application of spirolactam compounds in the development of therapeutics (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl (4R,5S)-2-benzyl-4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)22-10-9-20(15-22)14-21(12-17(20)13-23)11-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3/t17-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJXXKAAKCOIQB-XLIONFOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)CN(C[C@@H]2CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)


![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)
